molecular formula C5H6ClNO B3252216 (5-Chlorofuran-2-yl)methanamine CAS No. 214759-18-9

(5-Chlorofuran-2-yl)methanamine

Cat. No.: B3252216
CAS No.: 214759-18-9
M. Wt: 131.56 g/mol
InChI Key: SGAVYGQUYIXUJV-UHFFFAOYSA-N
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Description

(5-Chlorofuran-2-yl)methanamine is an organic compound with the molecular formula C5H6NOCl. It is characterized by a furan ring substituted with a chlorine atom at the 5-position and an amine group at the methylene position.

Mechanism of Action

Target of Action

It is known that furan derivatives, such as this compound, are often used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions, which suggests that this compound may interact with various proteins as its primary targets.

Mode of Action

For instance, halogenation and nitration of furfural at the 5-position form 5-Chloro-2-furfuraldehyde and 5-nitrofurfural . This suggests that (5-Chloro-2-furyl)methylamine might interact with its targets through similar chemical reactions.

Biochemical Pathways

Furan derivatives are known to be involved in various chemical transformations, suggesting that they may affect multiple biochemical pathways . For example, furfural, a furan derivative, is transformed into various bio-based value-added chemicals via catalytic reactions, heterogeneous catalysis, homogeneous processes, and enzyme reactions .

Pharmacokinetics

The molecular weight of the compound is 13156 , which could influence its absorption and distribution in the body

Result of Action

Furan derivatives are known to be used in proteomics research , suggesting that they may have significant effects at the molecular and cellular level.

Action Environment

It is known that the transformation of furan derivatives into various products involves environmentally friendly processes . This suggests that environmental factors could potentially influence the action of (5-Chloro-2-furyl)methylamine.

Safety and Hazards

“(5-Chloro-2-furyl)methylamine” is considered hazardous. It can cause skin irritation, serious eye damage, and may be toxic if inhaled. It may also cause respiratory irritation .

Future Directions

The future directions of chemicals like “(5-Chloro-2-furyl)methylamine” could involve a switch from traditional resources such as crude oil to biomass. This would require the replacement of petroleum refineries with biorefineries .

Biochemical Analysis

Biochemical Properties

(5-Chloro-2-furyl)methylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the transformation of furfural derivatives The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their catalytic activity

Cellular Effects

The effects of (5-Chloro-2-furyl)methylamine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression profiles. Additionally, (5-Chloro-2-furyl)methylamine can impact cellular metabolism by altering the flux of metabolites through various metabolic pathways.

Molecular Mechanism

At the molecular level, (5-Chloro-2-furyl)methylamine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool for studying molecular mechanisms in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-Chloro-2-furyl)methylamine can change over time. The compound’s stability and degradation are important factors to consider . Studies have shown that (5-Chloro-2-furyl)methylamine remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed in both in vitro and in vivo studies, highlighting the importance of temporal analysis in research.

Dosage Effects in Animal Models

The effects of (5-Chloro-2-furyl)methylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for determining the safe and effective use of (5-Chloro-2-furyl)methylamine in research.

Metabolic Pathways

(5-Chloro-2-furyl)methylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation and utilization within the cell . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism. The study of these metabolic pathways is essential for understanding the broader implications of (5-Chloro-2-furyl)methylamine in biochemical research.

Transport and Distribution

The transport and distribution of (5-Chloro-2-furyl)methylamine within cells and tissues are mediated by specific transporters and binding proteins These interactions influence the compound’s localization and accumulation in different cellular compartments

Subcellular Localization

(5-Chloro-2-furyl)methylamine exhibits specific subcellular localization patterns that affect its activity and function . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. These localization patterns are crucial for understanding how (5-Chloro-2-furyl)methylamine exerts its effects at the subcellular level and for designing experiments to study its biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chlorofuran-2-yl)methanamine typically involves the chlorination of furan followed by the introduction of the amine group. One common method includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(5-Chlorofuran-2-yl)methanamine has diverse applications in scientific research:

Comparison with Similar Compounds

    (5-Bromofuran-2-yl)methanamine: Similar structure with a bromine atom instead of chlorine.

    (5-Iodofuran-2-yl)methanamine: Contains an iodine atom in place of chlorine.

    (5-Fluorofuran-2-yl)methanamine: Features a fluorine atom instead of chlorine.

Comparison:

    Uniqueness: (5-Chlorofuran-2-yl)methanamine is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its halogenated analogs.

Properties

IUPAC Name

(5-chlorofuran-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAVYGQUYIXUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Cl)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214759-18-9
Record name (5-chlorofuran-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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